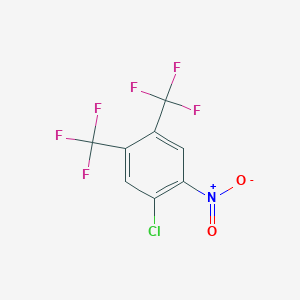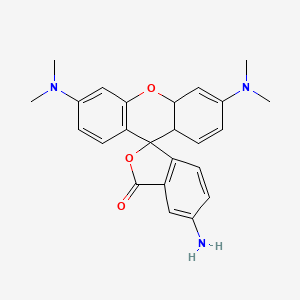
5-Amino TAMRA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino TAMRA, also known as 5-Amino-tetramethylrhodamine, is a fluorescent dye widely used in various scientific fields. This compound is a derivative of tetramethylrhodamine (TAMRA), which is known for its bright red fluorescence. The amino group in this compound allows it to be conjugated to various biomolecules, making it a valuable tool in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino TAMRA typically involves the introduction of an amino group to the tetramethylrhodamine structure. One common method is the reaction of tetramethylrhodamine with an amine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated systems. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino TAMRA undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing the dye to be conjugated to other molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include activated esters and isocyanates, with reactions typically carried out in organic solvents like DMSO or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions include various conjugates of this compound with biomolecules such as proteins, peptides, and nucleic acids .
Scientific Research Applications
5-Amino TAMRA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino TAMRA involves its ability to fluoresce when excited by light of a specific wavelength. The amino group allows it to form stable conjugates with biomolecules, enabling its use as a fluorescent marker. The fluorescence properties of this compound are due to the tetramethylrhodamine core, which absorbs light and emits it at a longer wavelength .
Comparison with Similar Compounds
Similar Compounds
5-Carboxytetramethylrhodamine (5-TAMRA): Another derivative of tetramethylrhodamine, used for similar applications but with a carboxyl group instead of an amino group.
6-Carboxytetramethylrhodamine (6-TAMRA): Similar to 5-TAMRA but with the carboxyl group in a different position.
Uniqueness
5-Amino TAMRA is unique due to its amino group, which provides additional reactivity and allows for the formation of more stable conjugates with biomolecules compared to its carboxyl counterparts .
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-4a,9a-dihydroxanthene]-1-one |
InChI |
InChI=1S/C24H25N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13,19,21H,25H2,1-4H3 |
InChI Key |
SUFQCQVUAHQHJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


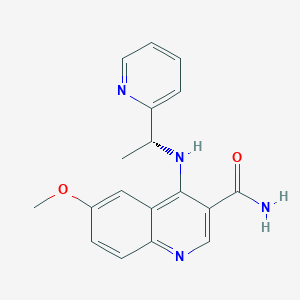
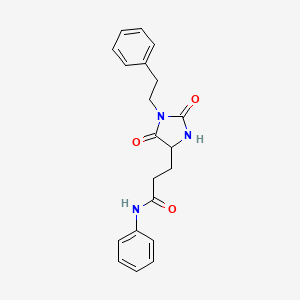
![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
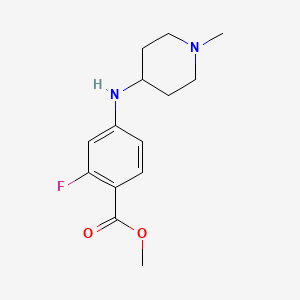

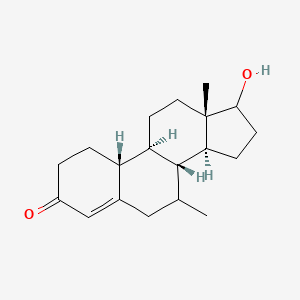
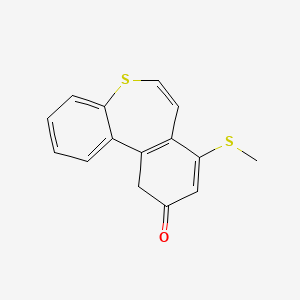

![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-naphthamide](/img/structure/B14120483.png)
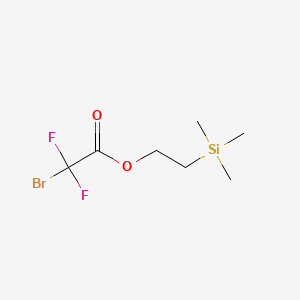
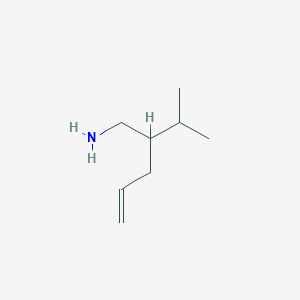
amine](/img/structure/B14120526.png)
